Macropa-NH2 hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

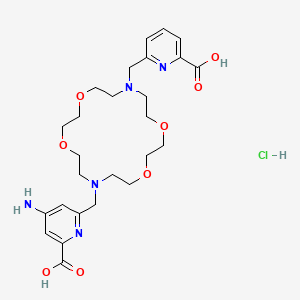

Macropa-NH2 hydrochloride is a ligand known for its nickel coordination activity, forming stable complexes with metals. It is a precursor to Macropa-NCS, a promising therapeutic radiopharmaceutical used in the treatment of soft tissue metastases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Macropa-NH2 hydrochloride involves the reaction of Macropa-NH2 with hydrochloric acid. The process typically includes the following steps:

Refluxing: A white suspension of Macropa-NH2 and sodium carbonate is heated at reflux in acetone.

Addition of Carbon Disulfide: Carbon disulfide is added slowly to the mixture.

Concentration and Purification: The resulting suspension is concentrated under reduced pressure and purified using preparative high-performance liquid chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactions: Conducting the reactions in large reactors with precise control over temperature and pressure.

Purification: Using industrial-scale chromatography and crystallization techniques to ensure high purity.

Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards

Análisis De Reacciones Químicas

Types of Reactions

Macropa-NH2 hydrochloride undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metals, particularly nickel.

Substitution: Can be converted to Macropa-NCS through substitution reactions involving carbon disulfide

Common Reagents and Conditions

Reagents: Sodium carbonate, carbon disulfide, acetone, hydrochloric acid.

Conditions: Refluxing, reduced pressure, high-performance liquid chromatography for purification.

Major Products

Aplicaciones Científicas De Investigación

Radiopharmaceutical Applications

Targeted Cancer Therapy:

Macropa-NH2 hydrochloride is integral in the synthesis of radiopharmaceuticals used for targeted cancer therapy. It has shown promise in conjugating with antibodies that target specific cancer antigens, such as Human Epidermal Growth Factor Receptor 2 (HER2) and Prostate-Specific Membrane Antigen (PSMA). These conjugates enable selective delivery of therapeutic radionuclides to tumor sites, enhancing treatment efficacy while minimizing damage to healthy tissues.

- Case Study: A study demonstrated that Macropa-NCS, derived from this compound, was conjugated to anti-HER2 antibodies, leading to effective targeting of HER2-positive tumors in preclinical models .

Imaging Applications:

this compound is also utilized in the development of imaging agents for Positron Emission Tomography (PET). The compound facilitates the labeling of radiometals like Cerium-134, which can be used in dynamic PET imaging to assess tumor biodistribution and therapeutic response.

- Case Study: Research indicated that complexes formed with Cerium-134 and Macropa-NH2 showed near-quantitative labeling efficiency at room temperature, making it superior to traditional DOTA-based complexes. This property was confirmed through dynamic small-animal PET imaging studies .

Coordination Chemistry

The coordination chemistry of this compound allows it to form stable complexes with various metal ions. This characteristic is essential for its application in both therapeutic and diagnostic radiopharmaceuticals.

- Data Table: Metal Ion Coordination Properties

| Metal Ion | Stability Constant | Coordination Mode |

|---|---|---|

| Cerium | High | Octahedral |

| Radium | Moderate | Octahedral |

| Lanthanum | High | Octahedral |

Biological Applications

Cellular Studies:

this compound has been employed in cellular studies to investigate mechanisms such as apoptosis and autophagy. Its ability to influence cellular pathways makes it a valuable tool in cancer research.

Mecanismo De Acción

Macropa-NH2 hydrochloride exerts its effects through the following mechanisms:

Nickel Coordination: Forms stable complexes with nickel, which can be used in various chemical and biological applications.

Precursor to Macropa-NCS: Converts to Macropa-NCS, which can be conjugated to antibodies and other targeting molecules for therapeutic applications

Comparación Con Compuestos Similares

Similar Compounds

Macropa-NH2: A bifunctional analog of Macropa, often used as a chelator in cancer research.

Macropa-NCS: A derivative of Macropa-NH2 hydrochloride, used in targeted alpha therapy

Uniqueness

This compound is unique due to its ability to form stable metal complexes and its role as a precursor to Macropa-NCS, a promising therapeutic radiopharmaceutical. Its stability and efficiency in forming complexes make it superior to other chelators like DOTA and EDTA .

Actividad Biológica

Macropa-NH2 hydrochloride is a macrocyclic compound that has garnered attention in the field of targeted cancer therapy due to its unique biological activity and potential applications in radiopharmaceuticals. This article delves into the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C26H37N5O8

- Molecular Weight : 584.06 g/mol

- CAS Number : 2443966-86-5

- Solubility : Soluble in DMSO (83.33 mg/mL at 25°C)

Macropa-NH2 is a derivative of the diaza-18-crown-6 macrocyclic ligand, which enhances its ability to chelate metal ions effectively, particularly in the context of targeted alpha therapy (TAT) using radionuclides like Actinium-225 (Ac-225) .

Macropa-NH2 functions primarily as a chelator for radiometals, allowing for the development of radiolabeled compounds that can target specific cancer cells. The compound's ability to form stable complexes with radionuclides facilitates its use in imaging and therapeutic applications.

Key Mechanisms:

- Chelation : Macropa-NH2 forms stable complexes with various metal ions, including Ac-225 and Ce-134, which are used in targeted therapies.

- Targeting Specificity : When conjugated with antibodies or other targeting vectors, Macropa-NH2 can direct therapeutic agents specifically to cancer cells, minimizing damage to healthy tissues.

Biological Activity and Research Findings

Recent studies have demonstrated the promising biological activity of this compound in various applications:

Radiolabeling Efficiency

Research indicates that Macropa-NH2 exhibits superior radiolabeling efficiency compared to traditional chelators like DOTA. For instance, studies show that 134Ce-Macropa-NH2 achieves near-quantitative labeling at room temperature with a 1:1 ligand-to-metal ratio, while DOTA requires higher temperatures and a greater excess of ligand .

Biodistribution Studies

In vivo biodistribution studies involving small-animal PET imaging have illustrated that conjugates of Macropa-NH2 demonstrate rapid urinary excretion and low uptake in liver and bone tissues. This profile suggests high stability and favorable pharmacokinetics for therapeutic applications .

Case Studies

- Targeted Alpha Therapy (TAT) :

- PET Imaging Applications :

Data Table: Comparative Analysis of Radiolabeling Agents

| Property | Macropa-NH2 | DOTA |

|---|---|---|

| Radiolabeling Yield | Near Quantitative | Requires excess ligand |

| Optimal Ligand-to-Metal Ratio | 1:1 | 10:1 |

| Temperature Requirement | Room Temperature | Elevated Temperature |

| Excretion Profile | Rapid Urinary | Slower |

Propiedades

IUPAC Name |

4-amino-6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]pyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O8.ClH/c27-20-16-22(29-24(17-20)26(34)35)19-31-6-10-38-14-12-36-8-4-30(5-9-37-13-15-39-11-7-31)18-21-2-1-3-23(28-21)25(32)33;/h1-3,16-17H,4-15,18-19H2,(H2,27,29)(H,32,33)(H,34,35);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFSSMKPBQSWNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC(=C3)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38ClN5O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.